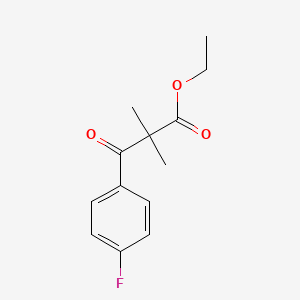

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Description

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) is a fluorinated β-keto ester with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol . It exhibits a density of 1.2 g/cm³, a boiling point of 280.4°C, and a flash point of 119.6°C . This compound is widely utilized as a biochemical reagent in life science research, particularly as a synthetic intermediate for pharmaceuticals and agrochemicals due to its reactive β-keto ester moiety .

Properties

Molecular Formula |

C13H15FO3 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3 |

InChI Key |

RRNQLCJYZULMEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of ethyl malonate derivatives with a 4-fluorophenyl-containing precursor or via condensation reactions involving fluorinated benzoic acid derivatives and malonate esters. The key step is the formation of the keto ester functionality adjacent to the fluorophenyl group.

Synthesis via Reaction of 4-Fluorobenzyl Derivatives with Ethyl Malonate

A common and efficient route involves the use of ethyl malonate as the nucleophile reacting with a 4-fluorobenzyl halide or 4-fluorobenzoyl chloride under basic conditions to form the keto ester. The reaction proceeds through nucleophilic substitution or Claisen condensation mechanisms, depending on the starting materials.

Typical reagents and conditions:

- Ethyl malonate (1 equivalent)

- 4-Fluorobenzyl bromide or 4-fluorobenzoyl chloride (1 equivalent)

- Base such as sodium ethoxide or potassium carbonate

- Solvent: ethanol or acetonitrile

- Temperature: reflux or controlled heating (50–80 °C)

- Reaction time: 6–24 hours

-

- Deprotonation of ethyl malonate to form the enolate ion.

- Nucleophilic attack of the enolate on the electrophilic fluorophenyl derivative.

- Formation of the keto ester product after workup.

Alternative Method: Direct Acylation of Ethyl 2,2-Dimethyl-3-oxopropanoate

Another approach involves the direct acylation of ethyl 2,2-dimethyl-3-oxopropanoate with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or a base like triethylamine.

Typical reagents and conditions:

- Ethyl 2,2-dimethyl-3-oxopropanoate (1 equivalent)

- 4-Fluorobenzoyl chloride (1 equivalent)

- Catalyst: AlCl3 or Et3N

- Solvent: dichloromethane or chloroform

- Temperature: 0–25 °C initially, then room temperature

- Reaction time: 2–6 hours

-

- High regioselectivity for para-fluorophenyl substitution.

- Mild reaction conditions preserving sensitive functional groups.

Modern Synthetic Techniques

Recent advances include microwave-assisted synthesis and sulfonyl-azide-free diazo transfer reactions that enhance reaction rates and yields while minimizing by-products.

- Microwave irradiation can reduce reaction times from hours to minutes.

- Diazo transfer methods allow for the generation of diazo ketoesters, which can be further transformed into this compound derivatives under aqueous conditions without hazardous sulfonyl azides.

Analytical Data and Reaction Yields

The synthesized this compound is typically characterized by NMR, HRMS, and melting point analysis to confirm structure and purity.

| Parameter | Typical Values / Observations |

|---|---|

| Molecular Formula | C14H17FO3 |

| Molecular Weight | Approximately 254.28 g/mol |

| ^1H NMR (CDCl3, 400 MHz) | Signals corresponding to ethyl ester, aromatic protons, and methyl groups |

| ^13C NMR | Characteristic carbonyl, aromatic, and alkyl carbons |

| HRMS (ESI) | Molecular ion peak consistent with C14H17FO3 |

| Melting Point | Reported range varies depending on purity (typically 50–70 °C) |

| Reaction Yield | 60–85% depending on method and conditions |

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is primarily based on its ability to undergo various chemical transformations. The fluorophenyl group can interact with biological targets through hydrophobic interactions, while the ester moiety can be hydrolyzed to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Data Table

Biological Activity

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, also known by its CAS number 1999-00-4, is a compound of increasing interest in medicinal chemistry and biochemistry. This article reviews its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : CHF O

- Molecular Weight : 210.20 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 280.4 ± 15.0 °C

- Flash Point : 119.6 ± 15.3 °C

Synthesis

This compound can be synthesized through various methods involving the reaction of starting materials such as ethyl acetoacetate and substituted phenyl compounds. A typical procedure involves the following steps:

- Reagents : Ethyl acetoacetate, 4-fluorobenzaldehyde, and a base catalyst (e.g., sodium ethoxide).

- Reaction Conditions : The mixture is stirred at room temperature for several hours.

- Purification : The product is purified using column chromatography.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For example:

- In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Cyclooxygenase (COX) : It was found to inhibit COX-2 enzyme activity, which is often overexpressed in tumors .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammatory markers in animal models:

- A study reported a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered to mice subjected to inflammatory stimuli .

Case Studies

Several case studies have further elucidated the biological effects of this compound:

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Apoptotic markers were upregulated, indicating that the compound induces programmed cell death in cancer cells.

- In Vivo Anti-inflammatory Study :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.